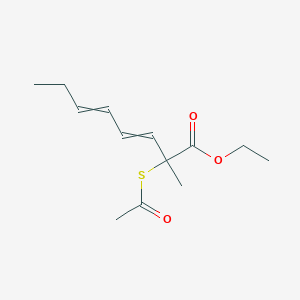
Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate is an organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes an acetylsulfanyl group and a methylocta-3,5-dienoate moiety Esters are widely known for their pleasant aromas and are commonly used in the fragrance and flavor industries
Métodos De Preparación
The synthesis of Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate can be achieved through several synthetic routes. One common method involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst. Another method involves the transesterification of β-keto esters, which allows for the selective modification of ester groups . Industrial production methods often utilize catalysts such as silica or SAFI to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The compound can also participate in nucleophilic substitution reactions, where the acetylsulfanyl group is replaced by other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ester can yield the corresponding alcohol, while oxidation can produce carboxylic acids .
Aplicaciones Científicas De Investigación
Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme-catalyzed reactions involving estersAdditionally, it is used in the fragrance and flavor industries to create specific aromas and flavors .
Mecanismo De Acción
The mechanism of action of Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to produce the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The acetylsulfanyl group can also interact with thiol groups in proteins, potentially affecting their function .
Comparación Con Compuestos Similares
Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate can be compared to other esters such as ethyl acetoacetate and methyl acetoacetate. While these compounds share similar ester functionalities, this compound is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical properties and reactivity . Other similar compounds include 2-ethylhexanol and various acrylates, which are used in different industrial applications .
Propiedades
Número CAS |
646517-86-4 |
|---|---|
Fórmula molecular |
C13H20O3S |
Peso molecular |
256.36 g/mol |
Nombre IUPAC |
ethyl 2-acetylsulfanyl-2-methylocta-3,5-dienoate |
InChI |
InChI=1S/C13H20O3S/c1-5-7-8-9-10-13(4,17-11(3)14)12(15)16-6-2/h7-10H,5-6H2,1-4H3 |
Clave InChI |
LOPWOJSSKTYHLD-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC=CC(C)(C(=O)OCC)SC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol](/img/structure/B12600133.png)
![6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12600136.png)
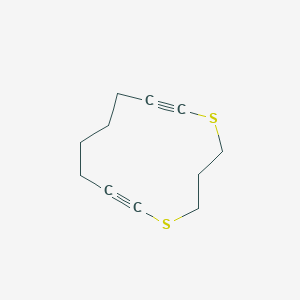
![N-Ethyl-N'-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide](/img/structure/B12600151.png)
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-](/img/structure/B12600177.png)
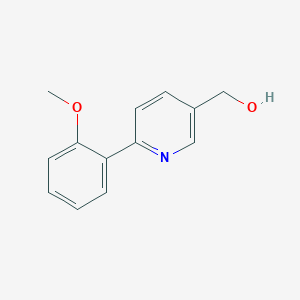
![Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro-](/img/structure/B12600187.png)

![7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one](/img/structure/B12600194.png)
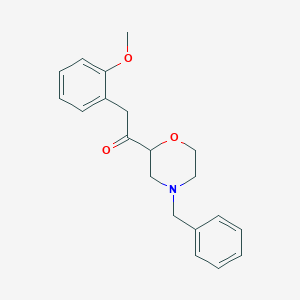


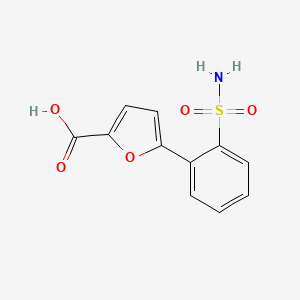
![2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12600212.png)
